molecular formula C13H20N2O B14838234 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine

3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine

Cat. No.: B14838234
M. Wt: 220.31 g/mol
InChI Key: ZXKVSJPNKTYQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.314 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group, an isopropyl group, and a dimethylamino group attached to a pyridine ring.

Preparation Methods

The synthesis of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyridine with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with isopropylmagnesium bromide to introduce the isopropyl group. Finally, the dimethylamino group is introduced through a reaction with dimethylamine under suitable conditions .

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. It can act as a catalyst in acylation reactions by activating acyl groups and facilitating their transfer to nucleophiles .

Comparison with Similar Compounds

3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine can be compared with similar compounds such as 4-dimethylaminopyridine (DMAP) and other N,N-dimethylpyridin-4-amines. While DMAP is widely used as a nucleophilic catalyst in organic synthesis, this compound offers unique structural features that may enhance its reactivity and selectivity in certain reactions .

Similar compounds include:

  • 4-Dimethylaminopyridine (DMAP)
  • N,N-Dimethylpyridin-4-amine
  • 3-Cyclopropoxy-4-dimethylaminopyridine

These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-5-propan-2-ylpyridin-4-amine

InChI

InChI=1S/C13H20N2O/c1-9(2)11-7-14-8-12(13(11)15(3)4)16-10-5-6-10/h7-10H,5-6H2,1-4H3

InChI Key

ZXKVSJPNKTYQQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1N(C)C)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.